Aprofene

Content Navigation

CAS Number

Product Name

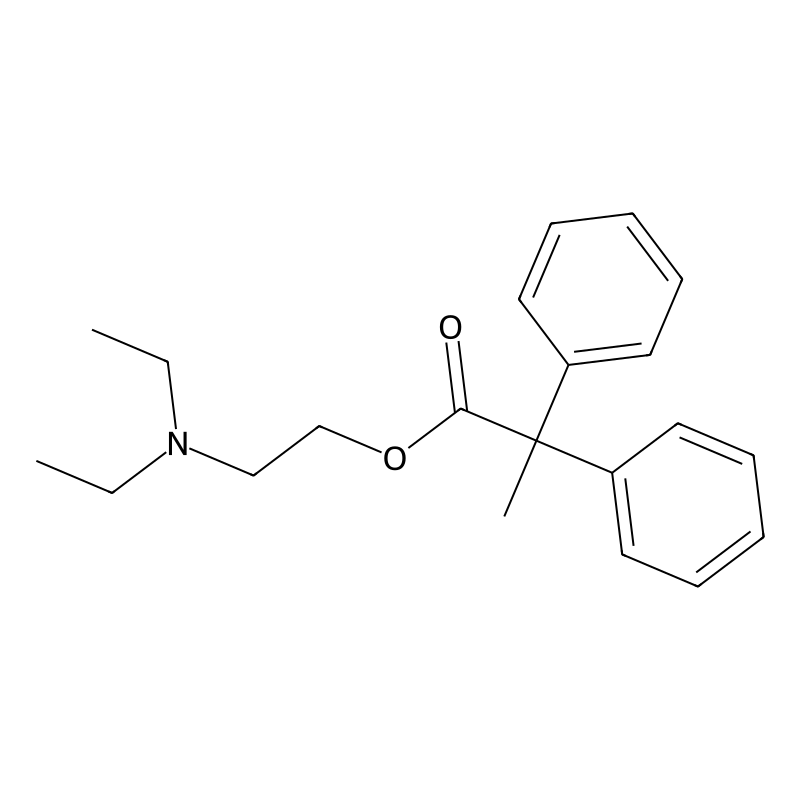

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Aprofene (2-diethylaminoethyl 2,2-diphenylpropanoate) is a highly lipophilic, dual-action antagonist of both muscarinic and nicotinic acetylcholine receptors. In procurement contexts for neuropharmacology and toxicology, it is primarily sourced as a reference standard or active pharmaceutical ingredient (API) precursor for central nervous system (CNS) applications, particularly in organophosphate countermeasure research. Unlike classical tropane alkaloids that are strictly antimuscarinic, Aprofene's structural profile allows it to act as a noncompetitive inhibitor at the nicotinic receptor allosteric site while maintaining potent muscarinic blockade [1]. Its high octanol-water partition coefficient (LogP ~4.37) ensures rapid blood-brain barrier penetration, making it a critical material for developing therapies targeting central cholinergic crises, spasticity, and severe neurotoxicity [2].

Substituting Aprofene with standard antimuscarinics like atropine or scopolamine fundamentally compromises efficacy in severe cholinergic overstimulation models, as these generic alternatives fail to address nicotinic receptor hyperactivation [1]. While other dual-action synthetic esters, such as benactyzine, are sometimes considered as in-class substitutes, they exhibit significantly weaker binding affinities at both muscarinic and nicotinic sites, necessitating much higher working concentrations that can introduce off-target toxicity or solubility challenges in formulation [2]. Furthermore, Aprofene's specific preference for the desensitized state of the nicotinic receptor provides a distinct mechanism of action that cannot be replicated by simple competitive antagonists, making it non-interchangeable for advanced neuroprotectant and allosteric modulation assays[1].

References

- [1] Amitai G, et al. 'The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor.' Mol Pharmacol. 1987 Nov;32(5):678-85.

- [2] Beach JE, et al. 'Reversal of inhibition of prolactin secretion in cultured pituitary cells by muscarinic antagonists.' J Pharmacol Exp Ther. 1988 Aug;246(2):548-52.

Nicotinic Receptor Affinity in the Desensitized State

In binding assays utilizing Torpedo acetylcholine receptor (AChR) membranes, Aprofene demonstrates a profound affinity for the allosterically coupled noncompetitive inhibitor site when the receptor is in its desensitized state. Aprofene achieves a KD of 0.7 μM, whereas the closely related substitute benactyzine requires a significantly higher concentration to achieve the same effect, with a KD of 28.0 μM [1].

| Evidence Dimension | Binding affinity (KD) for desensitized nicotinic AChR |

| Target Compound Data | 0.7 μM |

| Comparator Or Baseline | Benactyzine (28.0 μM) |

| Quantified Difference | 40-fold higher affinity for Aprofene |

| Conditions | [3H]phencyclidine probe displacement in Torpedo AChR membranes |

This 40-fold potency advantage allows researchers to achieve complete noncompetitive nicotinic inhibition at lower, more physiologically relevant concentrations, minimizing solvent effects and off-target interactions in complex biological assays.

Muscarinic Receptor Potency in Functional Cellular Assays

When evaluated for its ability to reverse carbachol-induced inhibition of prolactin secretion in cultured pituitary cells, Aprofene exhibited an apparent muscarinic affinity (Ki) of 3.0 nM. In the same assay, standard synthetic substitutes benactyzine and adiphenine demonstrated significantly weaker affinities of 80 nM and 198 nM, respectively [1].

| Evidence Dimension | Apparent muscarinic affinity (Ki) |

| Target Compound Data | 3.0 nM |

| Comparator Or Baseline | Benactyzine (80 nM) and Adiphenine (198 nM) |

| Quantified Difference | 26-fold higher potency than benactyzine; 66-fold higher than adiphenine |

| Conditions | Reversal of carbachol inhibition in cultured rat anterior pituitary cells |

Procuring Aprofene over other synthetic diethylaminoethyl esters ensures stronger muscarinic blockade at nanomolar concentrations, improving the dynamic range and reliability of cell-based functional assays.

State-Dependent Receptor Selectivity

Aprofene preferentially associates with the high-affinity desensitized state of the nicotinic AChR rather than the resting state. Quantitative binding studies reveal a KD of 0.7 μM for the desensitized state compared to a KD of 16.4 μM for the resting state [1].

| Evidence Dimension | State-dependent binding affinity (KD) |

| Target Compound Data | 0.7 μM (Desensitized state) |

| Comparator Or Baseline | 16.4 μM (Resting state) |

| Quantified Difference | 23-fold preference for the desensitized state |

| Conditions | Equilibrium binding in Torpedo AChR membranes |

This strong state-selectivity makes Aprofene a highly effective pharmacological tool for specifically stabilizing and studying the desensitized conformation of nicotinic receptors during sustained cholinergic overstimulation.

Organophosphate Countermeasure Development

Due to its 40-fold higher affinity for desensitized nicotinic receptors compared to benactyzine [1], Aprofene is the preferred dual-action antagonist for formulating and testing experimental antidotes against severe nerve agent (e.g., soman) or pesticide poisoning, where both muscarinic and nicotinic pathways are lethally overstimulated.

Allosteric Modulator Screening Assays

Aprofene's 23-fold binding preference for the desensitized state over the resting state of the nicotinic AChR [1] makes it an indispensable reference ligand in electrophysiological and radioligand binding assays designed to screen novel noncompetitive inhibitors and allosteric modulators.

Central Antispasmodic and Neuropharmacological Profiling

With a highly potent muscarinic Ki of 3.0 nM [2] and high lipophilicity, Aprofene serves as a critical benchmark compound in the development of centrally acting antispasmodics, allowing researchers to accurately calibrate cell-based functional assays without the high-concentration toxicity seen with weaker analogs like adiphenine.

References

- [1] Amitai G, et al. 'The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor.' Mol Pharmacol. 1987 Nov;32(5):678-85.

- [2] Beach JE, et al. 'Reversal of inhibition of prolactin secretion in cultured pituitary cells by muscarinic antagonists.' J Pharmacol Exp Ther. 1988 Aug;246(2):548-52.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Arima N, Uchida Y, Yu R, Nakayama K, Nishina H. Acetylcholine receptors regulate gene expression that is essential for primitive streak formation in murine embryoid bodies. Biochem Biophys Res Commun. 2013 Jun 7;435(3):447-53. doi: 10.1016/j.bbrc.2013.05.006. Epub 2013 May 10. PubMed PMID: 23665324.

3: Grudev D, Novachkov L, Geshev G, Krushkov I. [Use of aprophen in the preparation for and induction of labor]. Akush Ginekol (Sofiia). 1988;27(4):39-43. Bulgarian. PubMed PMID: 3218679.

4: Gordon RK, Padilla FN, Moore E, Doctor BP, Chiang PK. Antimuscarinic activity of aprophen. Biochem Pharmacol. 1983 Oct 1;32(19):2979-81. PubMed PMID: 6626268.

5: Aarbakke J, Miura GA, Brown ND, Gray RR, Gordon RK, Doctor BP, Chiang PK. Disposition of aprophen in rats. J Pharm Pharmacol. 1986 Dec;38(12):928-30. PubMed PMID: 2880971.

Explore Compound Types